L-gulose is a rare sugar belonging to the L-series of hexoses. It is the C-5 epimer of L-glucose. Unlike the abundant D-sugars found widely in nature, L-gulose is not readily available from natural sources. [, ] It is mainly found as a sugar component of the main polar lipids in certain thermophilic archaea, such as Thermoplasma acidophilum, which thrive in highly acidic environments. [, ] Additionally, L-gulose has been identified as a constituent of the antibiotic YA-56 (Zorbamycin). []
In scientific research, L-gulose serves as a valuable tool for studying carbohydrate chemistry, enzyme mechanisms, and the biosynthesis of various compounds, including vitamin C in plants. [, , , , , , , ] Its rarity and unique structural features make it a challenging target for synthesis and a fascinating subject for structural and reactivity studies. [, , , ]
Related Compounds
D-Glucose
Relevance: L-Gulose can be biosynthesized from D-glucose through a series of stereochemical inversions at the C-2 and C-5 positions. [] This process, observed in the thermophilic archaeon Thermoplasma acidophilum, highlights a potential biosynthetic link between these two sugars. Additionally, D-glucose was specifically mentioned as a product in the gamma radiation of D-sorbitol, a process that also yields L-gulose. []
GDP-α-D-Mannose
Relevance: GDP-α-D-Mannose is the primary substrate for GDP-Mannose-3′,5′-epimerase (GME), an enzyme crucial for L-Gulose formation. [, , , ] GME catalyzes the epimerization of GDP-α-D-Mannose to produce both GDP-β-L-Galactose and GDP-β-L-Gulose.
GDP-β-L-Galactose
Relevance: GDP-β-L-Galactose is a product of GME, alongside GDP-β-L-Gulose. [, , , ] The enzyme establishes an equilibrium between these two GDP-sugars. This intertwined enzymatic pathway underscores the close relationship between L-Gulose and GDP-β-L-Galactose within plant systems.
GDP-β-L-Gulose
Relevance: GDP-β-L-Gulose is formed by the action of GME on GDP-α-D-mannose. [, , , ] This compound further highlights the interconnectedness of these sugars in the context of plant ascorbic acid biosynthesis.
GDP-β-L-4-Keto-Gulose
Relevance: During the biosynthesis of L-Gulose and L-Galactose, GME first converts GDP-α-D-Mannose to GDP-β-L-4-Keto-Gulose through a C4' oxidation and C5' epimerization. [] This intermediate can then be further processed by GME to yield either GDP-β-L-Gulose (through reduction) or GDP-β-L-Galactose (through C3' epimerization followed by reduction).
L-Ascorbic Acid
Relevance: L-Gulose is a potential precursor to L-ascorbic acid in plants. [, , , , , , , ] Exogenous L-gulose can be taken up by plant cells and incorporated into the ascorbic acid biosynthetic pathway. This finding suggests a role for L-Gulose in this crucial metabolic pathway.
D-Sorbitol
Relevance: L-Gulose can be efficiently produced from D-sorbitol using a wheat-bran culture extract of the fungus Penicillium sp. KU-1. [] This method bypasses the need for complex chemical synthesis and highlights a potential biotechnological application for producing this rare sugar. Additionally, D-sorbitol, when subjected to gamma radiation in the presence of oxygen, degrades into several products, with L-Gulose and D-glucose being the primary ones. []
L-Sorbose
Relevance: Similar to L-Gulose, L-sorbose can be converted into L-ascorbic acid by the bacterium Ketogulonicigenium vulgare DSM 4025. [] This shared metabolic pathway strengthens the link between these two sugars and their roles in microbial systems.
L-Sorbosone
Relevance: Similar to L-Gulose, Ketogulonicigenium vulgare DSM 4025 can convert L-sorbosone into L-ascorbic acid. [] This observation further supports the interconnected nature of these L-sugars in the context of microbial L-ascorbic acid production.
L-Gulono-1,4-lactone
Relevance: Similar to L-Gulose, L-gulono-1,4-lactone can act as a direct precursor for L-ascorbic acid biosynthesis in plants. [, ] This finding further supports the role of L-Gulose as an alternative precursor to vitamin C in plants.
6-Deoxy-L-Gulose
Relevance: This compound is structurally similar to L-Gulose and highlights the potential for modifying L-Gulose at the C-6 position. [, ] The synthesis of 6-deoxy-L-gulose has been reported using chemical methods, further demonstrating the versatility of L-gulose as a starting material for producing novel sugar derivatives.
2-O-(3-O-Carbamoyl-D-Mannosyl)-6-deoxy-L-Gulose
Relevance: This disaccharide represents the complete sugar moiety of the antibiotic YA-56, which belongs to the phleomycin-bleomycin family of antibiotics. [, ] The presence of L-gulose in this important antibiotic structure emphasizes the relevance of L-Gulose in natural product biosynthesis.
L-Fructose
Relevance: Like L-Gulose, L-fructose has been shown to contribute to whole-body energy metabolism in rats, likely through the activity of gut microorganisms. [] In contrast, L-glucose does not provide energy. This finding suggests that specific metabolic pathways might exist for the utilization of certain L-sugars, including L-Gulose.
L-Idose
Relevance: The synthesis of L-idose from L-xylose often involves L-gulose as an intermediate. [] This shared synthetic pathway highlights the close structural relationship between these two L-sugars.
5-C-Methylated L-Gulose
Relevance: The synthesis of 5-C-Methylated L-gulose has been successfully achieved, allowing for the investigation of its structural and biological properties. [] This derivative exemplifies the potential for creating structurally modified L-Gulose analogs with potentially altered biological activities.
L-Guluronic Acid
Relevance: The reactivity of L-gulose and L-guluronic acid building blocks in the context of alginate assembly has been investigated. [] This research demonstrates the significance of understanding the chemical behavior of L-gulose and its derivatives in the context of complex carbohydrate synthesis.
Source and Classification
L-Gulose is derived from natural sources, primarily through the enzymatic conversion of D-glucose or D-gluconolactone. It is classified under the category of monosaccharides and can be identified as a C-6 sugar, which means it contains six carbon atoms. Its molecular formula is C₆H₁₂O₆, and it is characterized by its unique stereochemistry that distinguishes it from other sugars.
Synthesis Analysis
L-Gulose can be synthesized through several methods, with the most notable being:
From D-Glucose via Aldose Interchange: This method involves converting D-glucose into L-gulose through a series of chemical reactions that rearrange the hydroxyl groups on the sugar molecule. The process typically requires specific reagents and conditions to facilitate the transformation effectively.
From D-Gluconolactone: Another significant synthesis route involves starting with D-gluconolactone, which can be converted into L-gulose with a reported yield of approximately 47%. This method highlights the efficiency of using lactones as starting materials in sugar synthesis.
Using 2,3:5,6-Diisopropylidene-D-Mannofuranose: A more recent synthesis approach utilizes this derivative to produce L-gulose and its C-6 derivatives. This method emphasizes the versatility of carbohydrate chemistry in producing rare sugars.
Technical Parameters
Reagents Used: Common reagents include acids or bases to catalyze reactions, along with protecting groups to stabilize intermediates.
Yield: Yields can vary significantly based on the method employed; for example, yields from D-gluconolactone can reach around 47%.
Molecular Structure Analysis
L-Gulose has a molecular structure that features six carbon atoms arranged in a linear chain with specific hydroxyl groups attached. The stereochemistry of L-gulose is defined by the orientation of these hydroxyl groups at each carbon atom:
Structural Formula: The Fischer projection of L-gulose shows hydroxyl groups on the left side for carbons 2, 4, and 5, while carbon 3 has a hydroxyl group on the right.
Relevant Data
Molecular Weight: Approximately 180.16 g/mol.
Configuration: L-Gulose has a specific configuration at C-2 and C-4 compared to D-glucose.
Chemical Reactions Analysis
L-Gulose participates in various chemical reactions typical for sugars:
Redox Reactions: As an aldose, L-gulose can undergo oxidation to form corresponding acids or reduction to form alditols.
Glycosylation Reactions: It can act as a glycosyl donor or acceptor, participating in the formation of glycosidic bonds with other carbohydrates or functional groups.
Fermentation: Certain microorganisms can ferment L-gulose, leading to various metabolic products.
Technical Details
Reaction Conditions: Conditions such as temperature, pH, and concentration of reactants are critical for optimizing yields in these reactions.
Mechanism of Action
The mechanism of action for L-gulose primarily relates to its role in biological systems:
Antitumor Activity: In studies involving bleomycin A2, L-gulose is implicated as a crucial component that enhances the antibiotic properties against cancer cells.
Metabolic Pathways: L-Gulose may influence metabolic pathways by acting as a substrate for specific enzymes involved in carbohydrate metabolism.
Relevant Data
Biological Activity: Research indicates that L-gulose exhibits significant biological activity due to its structural properties and interactions with enzymes.
Physical and Chemical Properties Analysis
L-Gulose exhibits several notable physical and chemical properties:
Solubility: Highly soluble in water due to its hydroxyl groups.
Melting Point: Specific melting point data may vary but generally falls within typical ranges for sugars.
Stability: Relatively stable under standard conditions but may degrade under extreme pH or temperature.
Relevant Data
pH Stability Range: Generally stable between pH 4 to 7.
Storage Conditions: Should be stored in cool, dry conditions away from light to prevent degradation.
Applications
L-Gulose has several scientific applications:
Pharmaceuticals: Its role as an intermediate in synthesizing antibiotics like bleomycin A2 positions it as an important compound in medicinal chemistry.
Biotechnology: Used in research involving enzyme activity and metabolic pathways.
Food Industry: Potential applications as a sweetener or functional ingredient due to its unique properties.
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